Dimethyl chloro[chloro(phenyl)methyl]propanedioate
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Overview
Description
Dimethyl chloro[chloro(phenyl)methyl]propanedioate is an organic compound that features a complex structure with both ester and halogen functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl chloro[chloro(phenyl)methyl]propanedioate typically involves the esterification of a suitable precursor. One common method is the reaction of dimethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with benzyl chloride to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl chloro[chloro(phenyl)methyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives such as amides or thioesters.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or diols.
Scientific Research Applications
Dimethyl chloro[chloro(phenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl chloro[chloro(phenyl)methyl]propanedioate involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl and chloro functionalities.
Benzyl chloride: Shares the benzyl group but lacks the ester functionalities.
Ethyl chloroacetate: Contains a chloro group and ester functionality but lacks the phenyl group.
Uniqueness
Dimethyl chloro[chloro(phenyl)methyl]propanedioate is unique due to its combination of ester, chloro, and phenyl functionalities, which confer distinct reactivity and potential applications. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62979-63-9 |
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Molecular Formula |
C12H12Cl2O4 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
dimethyl 2-chloro-2-[chloro(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H12Cl2O4/c1-17-10(15)12(14,11(16)18-2)9(13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
JXAJOENQTXMZRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)Cl)(C(=O)OC)Cl |
Origin of Product |
United States |
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